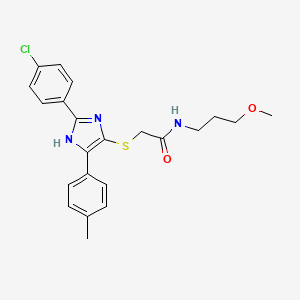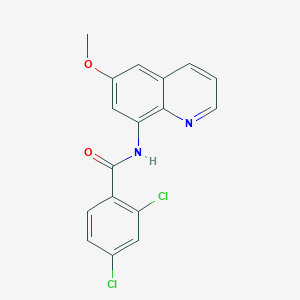
2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide” is a chemical compound with the molecular formula C17H12Cl2N2O2 . It is not intended for human or veterinary use and is used only for research purposes.
Synthesis Analysis
The synthesis of benzamide derivatives like “2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide” can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The method is considered green, rapid, mild, and highly efficient .
Molecular Structure Analysis
The molecular structure of “2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide” consists of 17 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Clinical Use
Although direct information on "2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide" was not found, research on structurally related compounds, such as 8-hydroxyquinolines and their derivatives, reveals significant pharmacological applications. These compounds have been investigated for their anti-microbial, anti-fungal, anti-viral, and anti-cancer properties. The versatility of the quinoline ring structure, present in similar compounds, allows for a wide range of biological activities. These activities are attributed to the ability of quinoline derivatives to interact with various biological targets, showcasing their potential in developing new therapeutic agents for treating diseases like cancer, HIV, and neurodegenerative disorders (Gupta, Luxami, & Paul, 2021)[https://consensus.app/papers/insights-8hydroxyquinolines-target-chemistry-gupta/51a538e418b0583ab7a636614bb168d1/?utm_source=chatgpt].
Environmental and Analytical Applications
The environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), which share chemical properties with "2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide," have been extensively studied. These studies have focused on their presence in various environmental matrices and potential human exposure pathways. Research has highlighted the necessity for further investigation into the environmental behaviors of high molecular weight SPAs and their effects on human health, including infants. The findings underscore the importance of developing SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020)[https://consensus.app/papers/phenolic-antioxidants-review-environmental-occurrence-liu/2289d2bd211d54bc8c78f5f20a277329/?utm_source=chatgpt].
Chemistry and Synthetic Applications
The chemistry of benzofuran derivatives, akin to the structural features of "2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide," demonstrates the scaffold's utility in synthesizing compounds with antimicrobial properties. Benzofuran and its derivatives exhibit a broad spectrum of biological activities, making them attractive targets for drug development against microbial diseases. This research indicates the potential of benzofuran as a core structure for the design of new antimicrobial agents, highlighting its relevance in addressing antibiotic resistance (Hiremathad et al., 2015)[https://consensus.app/papers/benzofuran-emerging-agents-hiremathad/5f19989630eb5ae68d5345ead38e48f6/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-23-12-7-10-3-2-6-20-16(10)15(9-12)21-17(22)13-5-4-11(18)8-14(13)19/h2-9H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWNIWYRAIFEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2626133.png)
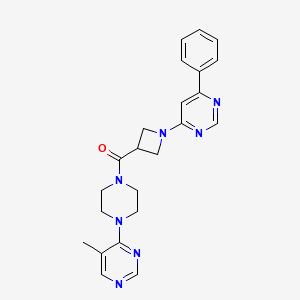
![N-(furan-2-ylmethyl)-4-[(2-methylphenyl)carbonyl]-1H-pyrrole-2-carboxamide](/img/structure/B2626138.png)
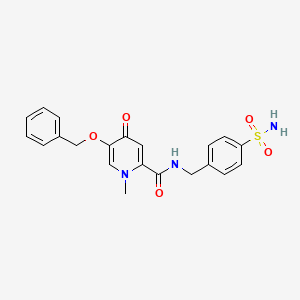
![N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-ynamide](/img/structure/B2626140.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2626141.png)

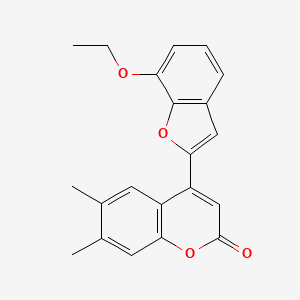
methanone](/img/structure/B2626145.png)
![1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one](/img/structure/B2626146.png)
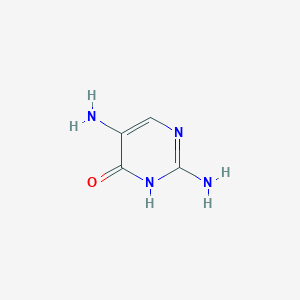
![4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine](/img/structure/B2626152.png)
